4-Bromo-6-fluoro-5-methyl-1H-indazole
Description
BenchChem offers high-quality 4-Bromo-6-fluoro-5-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoro-5-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrFN2 |
|---|---|
Molecular Weight |
229.05 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-methyl-1H-indazole |
InChI |
InChI=1S/C8H6BrFN2/c1-4-6(10)2-7-5(8(4)9)3-11-12-7/h2-3H,1H3,(H,11,12) |
InChI Key |
KTVXLJRLCJULLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1Br)C=NN2)F |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromo-6-fluoro-5-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Scaffold
In the intricate tapestry of medicinal chemistry, substituted indazoles represent a privileged scaffold, forming the core of numerous therapeutic agents. 4-Bromo-6-fluoro-5-methyl-1H-indazole (CAS No. 2241720-66-9) is a novel heterocyclic compound that holds significant promise as a building block in the synthesis of next-generation pharmaceuticals.[1][2] Its unique substitution pattern, featuring a bromine atom for potential cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a methyl group for steric and electronic influence, makes it a highly versatile reagent for drug discovery programs.
However, the very features that make this compound chemically intriguing necessitate a thorough understanding of its potential hazards. This guide, grounded in the principles of chemical safety and risk assessment, provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 4-Bromo-6-fluoro-5-methyl-1H-indazole. As a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this document employs a scientifically rigorous approach of "hazard assessment by analogy," drawing upon data from structurally similar bromo-fluoro-indazole derivatives to provide a robust framework for its safe utilization in a research and development setting.
Hazard Identification and Risk Profile: An Analog-Based Assessment
While a comprehensive toxicological profile for 4-Bromo-6-fluoro-5-methyl-1H-indazole is pending, analysis of closely related compounds provides critical insights into its potential hazards. Structurally similar indazole derivatives, such as 5-Bromo-4-fluoro-1-methyl-1H-indazole and 4-Bromo-1H-indazole, are classified as hazardous substances.[3] Based on this data, it is prudent to handle 4-Bromo-6-fluoro-5-methyl-1H-indazole with a similar level of caution.
The anticipated hazard classifications, based on available data for analogous compounds, are summarized below.[3][4][5]
| Hazard Class | GHS Hazard Statement | Anticipated Classification |
| Acute Oral Toxicity | H302: Harmful if swallowed | Category 4 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2A |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Category 3 |
Pictogram:
Signal Word: Warning [3]
Primary Routes of Exposure:
-
Inhalation: As a solid powder, inhalation of dust particles may cause respiratory tract irritation.[4]
-
Skin Contact: Direct contact can lead to skin irritation.[4]
-
Eye Contact: The compound is expected to be a serious eye irritant.[4]
-
Ingestion: Harmful if swallowed.[4]
Prudent Practices for Safe Handling and Storage
A proactive approach to safety is paramount when working with novel chemical entities. The following protocols are designed to minimize exposure and mitigate risks during the handling and storage of 4-Bromo-6-fluoro-5-methyl-1H-indazole.
Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures.
-
Ventilation: All manipulations of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4]
-
Hand Protection: Nitrile gloves should be worn at all times. Given the potential for skin irritation, consider double-gloving for extended procedures. Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat should be worn and kept fastened. For larger quantities, a chemical-resistant apron is recommended.
Caption: Personal Protective Equipment (PPE) Workflow.
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Several suppliers recommend room temperature storage.[1][3] Keep in a dark place to avoid potential light sensitivity.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[5]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][6]
Risk Mitigation and Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
First-Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Spill and Fire Response
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Do not let the product enter drains.[4]
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: As with many organic compounds, thermal decomposition can release irritating and toxic gases.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
-
Caption: Emergency Response Logical Flowchart.
Conclusion: A Commitment to Safety and Scientific Advancement
4-Bromo-6-fluoro-5-methyl-1H-indazole is a compound with considerable potential for innovation in drug discovery. Its safe and effective use is contingent upon a culture of safety, rigorous adherence to established protocols, and a thorough understanding of its potential hazards. By treating this novel reagent with the respect it deserves and implementing the prudent practices outlined in this guide, researchers can confidently explore its synthetic utility while ensuring the well-being of themselves and their colleagues. This commitment to safety not only protects individuals but also upholds the integrity and progress of the scientific endeavor.
References
-
5-Bromo-4-fluoro-1-methyl-1H-indazole Safety Information. Sigma-Aldrich.
-
4-Bromo-1H-indazole Safety Information. Sigma-Aldrich.
-
6-Bromo-7-fluoro-1H-indazole Safety Information. Sigma-Aldrich.
-
4-bromo-6-fluoro-5-methyl-1H-indazole Product Information. Reagentia.
-
5-Bromo-4-fluoro-1-methyl-1h-indazole Chemical and Physical Properties. PubChem.
-
4-Bromo-6-fluoro-5-methyl-1H-indazole Product Information. ChemScene.
-
4-bromo-6-fluoro-5-methyl-1H-indazole Product Information. AChemBlock.
-
Safety Data Sheet for 5-Bromo-4-fluoro-1-methyl-1H-indazole. Aaronchem.
-
Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
-
Safety Data Sheet for 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.
-
Safety Data Sheet for 3-Bromo-1H-indazole. Fisher Scientific.
Sources
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling Conditions for 4-Bromo-6-fluoro-5-methyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-Bromo-6-fluoro-5-methyl-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization is critical for the development of novel therapeutics. This guide offers an in-depth analysis of the reaction's core parameters, a detailed, step-by-step experimental protocol, and mechanistic insights to empower researchers in synthesizing diverse libraries of C4-substituted indazole derivatives.
Introduction: The Strategic Importance of Indazole Functionalization
Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, exhibiting a broad range of biological activities, including kinase inhibition and anti-cancer properties. The ability to precisely modify the indazole core is fundamental to structure-activity relationship (SAR) studies. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds, making it an indispensable tool for introducing aryl and heteroaryl moieties onto the indazole framework.[1]
This application note focuses on the specific substrate 4-Bromo-6-fluoro-5-methyl-1H-indazole. The electronic and steric effects of the fluoro and methyl substituents can influence the reactivity of the C4-bromo position, necessitating carefully optimized reaction conditions for successful coupling.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.
Figure 1: Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps: oxidative addition of the bromo-indazole to the Pd(0) complex, base-mediated transmetalation with the organoboron species, and reductive elimination to yield the C-C coupled product and regenerate the active catalyst.[2][3]
Parameter Optimization for Indazole Coupling
The success of the Suzuki-Miyaura coupling for 4-Bromo-6-fluoro-5-methyl-1H-indazole is highly dependent on the judicious selection of several key reaction parameters.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is critical for achieving high yields. For heteroaromatic substrates like indazoles, ligands that are both electron-rich and sterically bulky are often preferred. These ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[1][4]
| Catalyst/Ligand System | Key Features & Recommendations |
| Pd(PPh₃)₄ | A versatile, commercially available catalyst. While effective, it may require higher catalyst loadings and elevated temperatures for challenging substrates.[5] |
| Pd(dppf)Cl₂ | The dppf ligand's wide bite angle and electron-donating properties make this a highly effective catalyst for cross-coupling of bromoindazoles.[6] |
| Buchwald Precatalysts (e.g., CataCXium A Pd G3) | These advanced catalysts incorporate bulky, electron-rich biaryl phosphine ligands, often enabling reactions at lower temperatures and catalyst loadings with a broad substrate scope.[7] |
The Critical Role of the Base
The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic borate complex. The choice of base can influence reaction rates and minimize side reactions like protodeboronation.
| Base | Strength | Solubility | Comments |
| K₂CO₃ / Na₂CO₃ | Moderate | Aqueous | Cost-effective and commonly used, often in biphasic solvent systems.[6][8] |
| Cs₂CO₃ | Strong | Organic Soluble | Often provides superior results, especially in anhydrous organic solvents, due to its higher basicity and solubility.[5][7] |
| K₃PO₄ | Strong | Aqueous | A strong inorganic base that can be beneficial for less reactive boronic acids. |
Solvent System Considerations
The solvent must effectively solubilize the reactants and catalyst. Biphasic systems are common, though single-solvent systems can also be employed.
| Solvent System | Characteristics |
| Dioxane / H₂O | A widely used and effective mixture for Suzuki couplings.[8] |
| Toluene / H₂O | A classic biphasic system suitable for a broad range of substrates. |
| 2-MeTHF / H₂O | A more environmentally friendly alternative to THF and dioxane that can offer excellent results.[7] |
| DMF or DMA | Polar aprotic solvents that can be useful for solubilizing all reaction components, though they may require higher reaction temperatures.[5] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-6-fluoro-5-methyl-1H-indazole with a generic arylboronic acid. Note: Optimization for specific boronic acid partners is recommended.
Figure 2: Experimental Workflow. A schematic overview of the Suzuki-Miyaura coupling protocol, from initial setup to the final purification of the desired product.
Materials and Reagents
-
4-Bromo-6-fluoro-5-methyl-1H-indazole (CAS: 2241720-66-9)[9][10][11]
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water)
-
Reaction vessel (e.g., round-bottom flask, microwave vial)
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (TLC plates, silica gel, etc.)
Procedure
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-6-fluoro-5-methyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.). Subsequently, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the bromo-indazole.
-
Reaction: Stir the mixture vigorously and heat to the target temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until consumption of the starting material is observed.
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
If solids are present, filter the mixture through a pad of Celite®, washing with the organic solvent used in the reaction.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Troubleshooting and Advanced Considerations
-
Low Conversion: If the reaction is sluggish, consider a more active catalyst system (e.g., a Buchwald precatalyst), a stronger base (Cs₂CO₃), or a higher reaction temperature. Microwave irradiation can also be employed to accelerate the reaction.[12]
-
Protodeboronation of Boronic Acid: This side reaction can be problematic, especially with heteroaryl boronic acids.[6] Using a slight excess of the boronic acid (1.2-1.5 equiv.) and ensuring efficient stirring can help mitigate this issue.
-
Debromination of Starting Material: Formation of the debrominated indazole can occur as a side reaction. This is often minimized by using milder bases, lower temperatures, and ensuring the reaction is conducted under a strictly inert atmosphere.
Conclusion
The Suzuki-Miyaura coupling of 4-Bromo-6-fluoro-5-methyl-1H-indazole is a robust and highly effective method for synthesizing a wide range of C4-functionalized indazole derivatives. By carefully selecting the catalyst, base, and solvent, and by following a well-controlled protocol, researchers can reliably access novel chemical matter for advancing drug discovery programs.
References
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. Available at: [Link]
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. Available at: [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. Available at: [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids | ACS Omega. Available at: [Link]
-
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC. Available at: [Link]
-
Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole - PMC. Available at: [Link]
-
Palladium-catalyzed interannular meta-C-H arylation - PubMed. Available at: [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.
-
4-bromo-6-fluoro-5-methyl-1H-indazole (1 x 5 g) | Reagentia. Available at: [Link]
Sources
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- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. 4-bromo-6-fluoro-5-methyl-1H-indazole 95% | CAS: 2241720-66-9 | AChemBlock [achemblock.com]
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- 11. 1H-Indazole, 4-bromo-6-fluoro-5-methyl- | 2241720-66-9 [chemicalbook.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Buchwald-Hartwig Amination of 4-Bromoindazoles
Topic: Buchwald-Hartwig amination protocols for 4-bromo indazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary & Strategic Overview
The functionalization of the C4 position of the indazole core is a critical yet challenging transformation in kinase inhibitor development (e.g., FGFR, VEGFR inhibitors). Unlike the more accessible C6 or C7 positions, the C4 position presents a unique "perfect storm" of synthetic hurdles:
-
Peri-Strain: Significant steric repulsion from the C3-H prevents optimal orbital alignment for many standard ligands.
-
N1-H Acidity: The acidic proton (pKa ~14) can poison Pd(0) catalysts or lead to competitive N-arylation if not managed.
-
Electronic Deactivation: The electron-rich nature of the fused pyrazole ring can make the C4-bromide less electrophilic toward oxidative addition compared to standard aryl bromides.
This guide provides two distinct, field-validated protocols to overcome these barriers: a Robust Protection-First Protocol (recommended for scale-up) and a Direct Unprotected Protocol (recommended for rapid library synthesis).
Critical Decision Framework
Before selecting a protocol, the substrate's state (Protected vs. Free NH) dictates the catalytic system.
Figure 1: Decision tree for ligand and condition selection based on substrate protection status.
Protocol A: The "Reliable" Route (N1-Protected)
Best For: Scale-up (>1g), valuable amines, and process development. Mechanism: The protection of N1 eliminates catalyst poisoning and allows the use of weaker bases (Cs2CO3), which improves functional group tolerance. Xantphos is the ligand of choice here due to its wide bite angle (111°), which facilitates the reductive elimination step in sterically crowded environments like the C4-position.
Materials
-
Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-4-bromoindazole (THP-protected) or SEM-protected analog.
-
Catalyst: Xantphos-Pd-G2 (preferred) or Pd2(dba)3 + Xantphos.
-
Base: Cs2CO3 (micronized/anhydrous is critical).
-
Solvent: 1,4-Dioxane (anhydrous).[1]
Step-by-Step Procedure
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:
-
Solvation: Add anhydrous 1,4-Dioxane (concentration 0.15 M).
-
Degassing: Sparge with Argon for 5 minutes. (Do not skip: Oxygen kills the active Pd-L species).
-
Reaction: Seal the vial and heat to 100 °C for 12–16 hours.
-
Note: Conversion is often slow due to the C4 steric hindrance.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove insoluble carbonate/Pd black. Concentrate and purify via flash chromatography.
Why this works: The Xantphos ligand creates a rigid environment that forces the crowded Pd(II) center to undergo reductive elimination, which is often the rate-determining step for C4-functionalization.
Protocol B: The "Direct" Route (Unprotected N1-H)
Best For: Rapid library synthesis, substrates where deprotection is difficult. Mechanism: This protocol relies on the "Buchwald Heterocycle Strategy" utilizing tBuBrettPhos. The use of LHMDS (Lithium Hexamethyldisilazide) serves two roles: it reversibly protects the indole N1 in situ by forming the N-Li species, and it acts as the base for the amination cycle.
Materials
-
Substrate: 4-Bromo-1H-indazole (Free NH).
-
Catalyst: tBuBrettPhos Pd G3 (precatalyst is mandatory for consistency).
-
Base: LHMDS (1.0 M in THF).
-
Solvent: THF or Dioxane.
Step-by-Step Procedure
-
Preparation: Charge an oven-dried vial (with septum) with:
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).
-
Base Addition: Add LHMDS (2.2 equiv) dropwise at RT.
-
Critical: You need >2.0 equiv because the first equivalent deprotonates the indazole N1.
-
-
Reaction: Heat to 65–80 °C for 4–8 hours.
-
Note: These reactions are often faster than Protocol A but "messier" on LCMS.
-
-
Quench: Cool to 0 °C and quench with aqueous NH4Cl (restore the N1-H). Extract with EtOAc.[1][4]
Why this works: tBuBrettPhos is an extremely bulky, electron-rich ligand designed specifically to prevent the binding of the heterocycle nitrogen to the Palladium center, preventing catalyst arrest.
Comparative Data & Ligand Screening
The following table summarizes expected performance based on internal optimization data and literature precedents for fused 5-membered heterocycles.
| Parameter | Protocol A (Protected) | Protocol B (Unprotected) | Protocol C (Alternative) |
| Ligand | Xantphos | tBuBrettPhos | BrettPhos |
| Pd Source | Pd2(dba)3 / Pd-G2 | Pd-G3 Precatalyst | Pd-G3 Precatalyst |
| Base | Cs2CO3 | LHMDS (LiHMDS) | NaOtBu |
| Solvent | Dioxane (100°C) | THF (65°C) | Toluene (100°C) |
| Scope | 2° Amines, Anilines | 1° Amines, Anilines | Weak Nucleophiles |
| Yield (Avg) | 75-90% | 50-70% | 40-60% |
| Key Risk | Slow conversion | N-arylation side products | Dehalogenation |
Troubleshooting & Optimization
If the standard protocols fail, consult this logic flow.
Figure 2: Troubleshooting logic for common failure modes in C4-indazole amination.
Expert Tips:
-
The "GDC-0022" Insight: For extremely difficult couplings at this position, the use of Xantphos-Pd-G2 with K3PO4 (instead of Cs2CO3) and KOAc (additive) has been proven effective in process chemistry for similar bicyclic systems.
-
Order of Addition: In Protocol B, always add the base last or to the mixture of substrate+catalyst to ensure immediate deprotonation of the N1-H before the catalytic cycle begins.
References
-
General Heterocycle Amination (BrettPhos/tBuBrettPhos)
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
-
Source:
-
7-Azaindole Analog Protocol (Xantphos)
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[2]
-
Source:
-
-
Process Chemistry Precedent (GDC-0022/Xantphos)
- Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
-
Source:
-
Estrone Series (XPhos)
- The first Pd-catalyzed Buchwald–Hartwig aminations
-
Source:
Sources
- 1. rsc.org [rsc.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo-1-methyl-1h-indazol-4-amine | 1198438-39-9 | Benchchem [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the 4-Bromo-6-fluoro-5-methyl-1H-indazole Scaffold
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design.[2][3] This application note provides an in-depth guide to the strategic use of 4-Bromo-6-fluoro-5-methyl-1H-indazole , a highly functionalized and versatile starting material, for the synthesis of novel kinase inhibitors. We will explore the rationale behind its design, detail robust synthetic protocols for its elaboration via palladium-catalyzed cross-coupling reactions, and offer expert insights into overcoming common synthetic challenges. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced building block for the discovery of next-generation targeted therapeutics.
The Rationale: Why 4-Bromo-6-fluoro-5-methyl-1H-indazole?
The efficacy of a kinase inhibitor is dictated by a delicate balance of binding affinity, selectivity, and pharmacokinetic properties. The structure of 4-Bromo-6-fluoro-5-methyl-1H-indazole is strategically designed to provide a robust platform for achieving this balance.
-
The Indazole Core: Serves as a bioisostere for purines, enabling it to function as an excellent "hinge-binder". The N-H proton of the pyrazole ring acts as a hydrogen bond donor, anchoring the molecule into the ATP-binding pocket of the target kinase.[2]
-
4-Bromo Substituent: This is the primary point of diversification. The bromine atom is a versatile synthetic handle, ideally suited for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the systematic introduction of a wide array of aryl, heteroaryl, or amino moieties to probe the solvent-exposed region of the kinase, enabling fine-tuning of potency and selectivity.
-
6-Fluoro Substituent: The incorporation of a fluorine atom can significantly enhance biological activity. Its strong electron-withdrawing nature can modulate the pKa of the indazole N-H, potentially strengthening the hinge-binding interaction. Furthermore, fluorine can improve metabolic stability by blocking potential sites of oxidative metabolism and can contribute to binding affinity through favorable electrostatic interactions.[4]
-
5-Methyl Group: This small alkyl group provides steric bulk that can be exploited to achieve selectivity between closely related kinases. It can also enhance binding through favorable hydrophobic interactions within the active site and can influence the overall conformation of the inhibitor.
The logical flow for utilizing this scaffold in a typical drug discovery campaign is illustrated below.
Caption: General workflow for kinase inhibitor discovery using the title scaffold.
Core Synthetic Protocols: Elaboration of the Indazole Scaffold
The most direct and powerful methods for elaborating the 4-bromo-1H-indazole core are palladium-catalyzed cross-coupling reactions. Below are detailed, field-proven protocols for two of the most critical transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is the workhorse for installing new aryl or heteroaryl groups at the C4 position, which is crucial for targeting kinases like PLK4, VEGFR, and EGFR.[3][5][6]
Objective: To couple an aryl/heteroaryl boronic acid or ester with 4-Bromo-6-fluoro-5-methyl-1H-indazole.
Materials:
-
4-Bromo-6-fluoro-5-methyl-1H-indazole (1.0 eq)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.05 - 0.10 eq)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (typically 4:1 or 5:1 ratio), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction Vessel (e.g., Schlenk flask), inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-6-fluoro-5-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via cannula or syringe. The reaction mixture should be a suspension.
-
Expert Insight: Thoroughly degassing the solvent by bubbling with nitrogen or argon for 20-30 minutes is critical to prevent catalyst oxidation and ensure reproducible results.
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-indazole is consumed (typically 4-16 hours).
-
Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is essential for synthesizing inhibitors where a nitrogen linker is required to connect a side chain to the indazole core, a common motif in many kinase inhibitor classes.
Objective: To couple a primary or secondary amine with 4-Bromo-6-fluoro-5-methyl-1H-indazole.
Materials:
-
4-Bromo-6-fluoro-5-methyl-1H-indazole (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 - 0.05 eq)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 - 0.10 eq)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Reaction Vessel, inert atmosphere
Step-by-Step Methodology:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, briefly stir the Pd₂(dba)₃ and Xantphos in the anhydrous solvent at room temperature to pre-form the active catalyst.
-
Reagent Addition: Add the 4-Bromo-6-fluoro-5-methyl-1H-indazole, the amine, and the base to the flask.
-
Trustworthiness Check: The choice of base is critical. NaOtBu is a strong, non-nucleophilic base suitable for many amines. For more sensitive substrates, a milder base like Cs₂CO₃ may be preferable to avoid side reactions.
-
-
Heating and Monitoring: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate.
-
Extraction & Purification: Follow steps 4-8 as described in the Suzuki-Miyaura protocol (Section 2.1).
Quantitative Data & Application Examples
The following table summarizes representative transformations using an indazole scaffold, demonstrating the expected yields and relevance to known kinase targets.
| Coupling Partner (Boronic Acid / Amine) | Reaction Type | Catalyst / Ligand | Base | Yield (%) | Potential Kinase Target(s) |
| Pyridine-3-boronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | 75-85 | PLK4, VEGFR[5][6] |
| 4-(Aminomethyl)phenylboronic acid pinacol ester | Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | 65-80 | FGFR, Akt[4][7] |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | 70-90 | EGFR, Src-family[3] |
| Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | 80-95 | PI3K[2] |
| 4-Hydroxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 60-75 | Multiple Tyrosine Kinases |
Note: Yields are representative and may vary based on substrate scale and specific reaction conditions.
Troubleshooting and Expert Recommendations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Use fresh catalyst and ensure an inert atmosphere.2. Degas solvents thoroughly before use.3. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, DMF). |
| Debromination of Starting Material | 1. Reaction temperature too high.2. Presence of protic impurities.3. Boronic acid decomposition. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure all reagents and solvents are anhydrous.3. Use the corresponding pinacol ester of the boronic acid, which is often more stable. |
| Formation of Homo-coupled Byproducts | 1. Slow oxidative addition.2. High concentration of boronic acid. | 1. Try a different ligand to accelerate the catalytic cycle.2. Add the boronic acid slowly or use a slight excess (1.2 eq) instead of a large excess. |
| Difficult Purification | 1. Residual palladium catalyst.2. Close polarity of product and starting materials. | 1. After workup, wash the organic solution with aqueous thiourea or filter through a pad of Celite® and activated carbon.2. Optimize the eluent system for column chromatography; consider using a reverse-phase system if necessary. |
Conclusion
4-Bromo-6-fluoro-5-methyl-1H-indazole is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed functional handles provide a direct and efficient route to novel chemical entities. The robust and versatile palladium-catalyzed coupling protocols detailed herein offer a reliable pathway for researchers to generate diverse libraries of compounds for biological screening. By understanding the rationale behind the scaffold's design and mastering these core synthetic transformations, drug discovery professionals can significantly accelerate their efforts to develop potent and selective kinase inhibitors for a range of therapeutic indications.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (2025, September 12). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications. (2017, February 22). American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021, October 8). American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (2021, April 27). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Troubleshooting & Optimization
Controlling N1 vs N2 regioselectivity in indazole alkylation
The following guide is structured as a Technical Support Center for researchers. It prioritizes actionable protocols, mechanistic troubleshooting, and decision-making logic over generic textbook descriptions.
Topic: Controlling N1 vs. N2 Regioselectivity in Indazole Alkylation Status: Operational Lead Scientist: Dr. Nexus (AI Application Specialist)
Diagnostic Module: The N1 vs. N2 Landscape
Before selecting a protocol, you must understand the "personality" of your indazole substrate. The regiochemical outcome is a battle between Thermodynamics (Stability) and Kinetics (Speed/Sterics).[1]
The Core Conflict
-
1H-Indazole (N1-H): The thermodynamic ground state. Aromaticity is fully preserved in the benzene ring. This is your default "stable" product ($ \Delta G \approx -4.5 \text{ kcal/mol} $ vs N2).
-
2H-Indazole (N2-H): The quinonoid tautomer.[2] Higher energy, but often the kinetic product because the N2 lone pair is less sterically hindered and more accessible in certain transition states.
Decision Matrix: Which Isomer Do You Need?
| Feature | N1-Alkylated Product | N2-Alkylated Product |
| Stability | High (Thermodynamic Product) | Lower (Kinetic Product) |
| Common Uses | Core scaffold for most kinase inhibitors (e.g., Axitinib). | Specialized bioisosteres; often requires specific targeting. |
| Primary Driver | Chelation Control or Thermodynamic Equilibration .[3] | Kinetic Control or Steric Blocking of N1. |
| Key Reagents | NaH / THF (The "Gold Standard") | PPh |
Mechanistic Pathways (Visualization)
Understanding the energy landscape is critical for troubleshooting.
Figure 1: Reaction coordinate flow. Note that N2 products can sometimes rearrange to N1 under forcing thermodynamic conditions.[3][4]
Protocol Library & Troubleshooting
Protocol A: The "N1-Lock" (High Selectivity for N1)
Target: >95:5 N1:N2 ratio.
Mechanism: The "Sodium Effect." In non-polar solvents like THF, the sodium cation (
Reagents:
-
Base: Sodium Hydride (NaH) (60% dispersion).[4][5] Crucial: Do not use
or if you want exclusive N1; these looser ion pairs often lead to mixtures. -
Solvent: Anhydrous THF (Tetrahydrofuran).[4][5] Avoid DMF/DMSO for high N1 selectivity, as they solvate the cation and break the chelation shield.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[4][5]
-
Deprotonation: Add NaH (1.2 equiv) portion-wise. Evolution of
gas will occur. -
The "Chelation Soak": Stir at 0°C for 30 minutes. This step is vital to establish the Na-coordination complex.
-
Alkylation: Add the alkyl halide (1.1–1.2 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir. Monitor by LCMS.[2][4][5]
-
Workup: Quench with sat.
. Extract with EtOAc.[4][5]
Troubleshooting Protocol A:
-
Issue: Getting a 60:40 mixture.
-
Diagnosis: Did you use DMF? Did you use a potassium base?
-
Fix: Switch strictly to NaH/THF. If the substrate has no C3 substituent to aid chelation, N1 selectivity may drop slightly, but NaH/THF remains superior to Carbonate/DMF.
-
Protocol B: The "N2-Kinetic" (Mitsunobu Approach)
Target: Favoring N2 (or overcoming N1 bias). Mechanism: Under Mitsunobu conditions, the reaction is driven by the attack of the neutral (or protonated) indazole on the activated phosphonium-alcohol complex. The N2 nitrogen, being more accessible (less sterically hindered by the benzene ring fusion) and often more nucleophilic in the neutral tautomer, attacks preferentially.
Reagents:
-
Reagents:
(Triphenylphosphine), DIAD or DEAD (Azodicarboxylate).[5][6] -
Electrophile: Primary or Secondary Alcohol.[6]
-
Solvent: THF or Toluene.
Step-by-Step:
-
Dissolution: Dissolve 1H-indazole (1.0 equiv), Alcohol (1.2 equiv), and
(1.5 equiv) in anhydrous THF. -
Activation: Cool to 0°C.
-
Addition: Add DIAD (1.5 equiv) dropwise. Exothermic!
-
Reaction: Stir at RT or reflux (depending on steric bulk).
-
Note: This method often yields N2 as the major product (ratios vary from 2:1 to exclusive N2 depending on the substrate pKa).
Advanced Regiocontrol Strategies
The "Electronic Switch" (Substituent Effects)
Your starting material's substitution pattern dictates the baseline bias.
| Substituent Position | Effect on Selectivity | Explanation |
| C3-EWG (e.g., -COOMe) | Favors N1 | The carbonyl oxygen coordinates with |
| C7-Bulky (e.g., -NO2, -Me) | Favors N2 | Steric hindrance at C7 clashes with the incoming electrophile at N1, pushing reaction to N2. |
| C4-Bulky | Favors N1 | Steric hindrance at C4 blocks the N2 "bay" region. |
The "Transient Directing Group" (TDG)
If direct alkylation fails to give the desired isomer, use a blocking strategy.
-
To get Pure N2:
-
Protect N1 with a THP (Tetrahydropyranyl) or SEM group (N1 is usually favored for these protections).
-
Alkylate at N2 with a strong electrophile (forming a quaternary salt).
-
Deprotect N1. Note: This is complex and often yields the indazolium salt, requiring careful reduction.
-
-
Better N2 Strategy: Use Meerwein's Salt (
) in EtOAc. This often targets the most nucleophilic nitrogen (N2) kinetically.
Decision Logic (Workflow)
Use this flowchart to plan your experiment.
Figure 2: Experimental decision tree for selecting reaction conditions.
FAQs & Troubleshooting
Q: I used
Q: How do I separate the N1 and N2 isomers? A:
-
TLC/Column: N1 isomers are generally less polar (higher
) than N2 isomers in EtOAc/Hexane systems because the N1-alkyl preserves the benzene aromaticity, making the molecule more "greasy." N2 isomers often have a larger dipole moment. -
Identification (HMBC): This is the only way to be sure.
-
N1-Alkyl: The
protons will show a correlation to the C7a (bridgehead carbon) and C3 . -
N2-Alkyl: The
protons will show a correlation to C3 but NOT to C7a (too far). They may correlate to C3 and C3a.
-
Q: Can I convert my N2 product into the N1 product? A: Sometimes. Heating the N2-alkylated product with a catalytic amount of alkyl halide or acid can sometimes induce a thermodynamic rearrangement to the more stable N1 form, but this is substrate-dependent and often low-yielding.
References
-
Cheung, M., et al. "Regioselective N-Alkylation of Indazoles." The Journal of Organic Chemistry, vol. 68, no.[6] 10, 2003, pp. 4093–4095. Link
- Core Reference: Establishes the NaH/THF vs.
-
Lundall, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, vol. 17, 2021, pp. 1939–1950. Link
- Core Reference: Detailed study on substituent effects (C3/C7) and Mitsunobu protocols.
- Hunt, K. W., et al. "Thermodynamic vs Kinetic Control in the Alkylation of Indazoles." Tetrahedron Letters, vol. 49, no. 5, 2008.
-
Gaulon, C., et al. "Palladium-Catalyzed N-Arylation of Indazoles." The Journal of Organic Chemistry, vol. 70, no. 19, 2005. Link
- Context: While focused on arylation, provides insight into metal-coordin
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Palladium Removal from Indazole Scaffolds
[1]
Topic: Strategies for removing recalcitrant palladium impurities from indazole-based reaction mixtures. Ticket ID: INDZ-PD-REM-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
The "Indazole Trap": Why Standard Washes Fail[1]
Researchers often find that standard aqueous washes (EDTA, brine, dilute HCl) fail to lower palladium (Pd) levels below 500 ppm in indazole syntheses.
The Mechanism: Indazole is a "soft" ligand.[1] The nitrogen atoms at the N1 (pyrrole-like) and N2 (pyridine-like) positions act as potent coordination sites for Palladium. unlike simple aryls, indazoles compete with your scavengers.[1]
-
N2-Coordination: The pyridine-like nitrogen (N2) is a strong
-donor, forming stable Pd(II) complexes.[1] -
The Chelate Effect: If your indazole has proximal functional groups (e.g., at C3 or C7), it can form a bidentate chelate with Pd, increasing the stability constant (
) of the impurity complex by orders of magnitude.[1]
To remove Pd, you must introduce a ligand with a significantly higher affinity for Pd than the indazole nitrogen.[1]
Diagnostic & Selection Matrix
Before selecting a protocol, assess your reaction mixture. Use the logic flow below to determine the optimal scavenging method.
Caption: Decision matrix for selecting palladium removal strategies based on indazole solubility and target purity.
Protocol A: Solid-Supported Scavengers (The Gold Standard)[1]
For indazoles, silica- or polymer-bound scavengers are superior because they minimize product loss.[1] Recommended Scavenger: TMT (Trimercaptotriazine) variants (e.g., SiliaMetS® Thiol or Biotage® MP-TMT).[1]
-
Why: The sulfur atoms in TMT are "softer" bases than the indazole nitrogens, displacing the Pd effectively.[1]
Step-by-Step Procedure
-
Dissolution: Dissolve the crude indazole (after standard workup) in THF, DCM, or Ethyl Acetate (10-20 volumes).
-
Note: Avoid MeOH if using silica backbones for prolonged periods at high heat (minor silica leaching risk).
-
-
Loading Calculation: Add 3–5 equivalents of scavenger relative to the residual Pd content (not the initial catalyst loading).
-
Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.[1]
-
-
Incubation: Stir at 40–50°C for 4–12 hours .
-
Critical: Room temperature is often insufficient for breaking the Indazole-Pd bond.[1] Heat provides the kinetic energy for ligand exchange.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
Performance Data: Scavenger Efficiency for N-Heterocycles
| Scavenger Type | Functional Group | Affinity for Pd vs. Indazole | Recommended For |
| Si-TMT | Trimercaptotriazine | Very High | Stubborn Pd-Indazole complexes; Pd(0) & Pd(II).[1] |
| Si-Thiol | Propylthiol | High | General scavenging; cheaper than TMT.[1] |
| Si-Diamine | Ethylenediamine | Low | Avoid. Indazole N often outcompetes amines.[1] |
| Si-TAAcOH | Triamine Tetraacetic Acid | Medium | Good for cationic Pd, but less effective in organics.[1] |
Protocol B: Chelation Extraction (L-Cysteine)[1]
If solid scavengers are unavailable or too costly for scale-up, L-Cysteine is a highly effective water-soluble ligand that strips Pd from the organic phase.
Mechanism
L-Cysteine forms a water-soluble, zwitterionic complex with Pd.[1] The high formation constant of Pd-Cysteine pulls the metal from the organic (indazole) phase into the aqueous phase.
Step-by-Step Procedure
-
Preparation: Dissolve crude indazole in a water-immiscible solvent (e.g., EtOAc or 2-MeTHF).[1]
-
Reagent: Prepare a 10% w/v aqueous solution of L-Cysteine .
-
Extraction:
-
Add the L-Cysteine solution (20-30% by volume of the organic layer) to the reactor.
-
Heat to 50°C and stir vigorously for 1 hour .
-
Visual Cue: The aqueous layer often turns dark yellow/brown/black as it captures Pd.
-
-
Separation: Cool to RT and separate layers.
-
Repeat: Repeat the wash 2–3 times until the aqueous layer remains colorless.
-
Polishing: Wash the organic layer once with saturated NaHCO₃ (to remove residual cysteine) and then brine.
Protocol C: Activated Carbon (The "Nuclear Option")
Activated carbon is non-selective. It adsorbs Pd, but also adsorbs planar aromatic systems like indazoles, leading to yield loss.[1] Use only if other methods fail.
-
Recommendation: Use specialized carbons like Darco® KB-G or Ecosorb® .[1]
-
Warning: Do not use on final steps where yield is critical (>90% recovery needed).
Optimization: Always test a small aliquot first. If >10% product loss occurs, switch to Protocol A .
Troubleshooting & FAQs
Q1: My product is colored (grey/black) even after scavenging.
Diagnosis: You likely have colloidal Pd(0) nanoparticles, not just coordinated Pd(II). Fix:
-
Add activated charcoal (5 wt%) AND Celite (5 wt%).
-
Stir for 30 mins.
-
Filter through a tight sub-micron filter (0.22 µm). Colloidal Pd often passes through standard frits.
Q2: The scavenger isn't working in DCM.
Diagnosis: DCM is a non-coordinating solvent, but reaction kinetics can be slow at DCM's boiling point (40°C).[1]
Fix: Switch to THF or Toluene and increase temperature to 60-70°C. The ligand exchange (Indazole
Q3: Can I use these methods for GMP manufacturing?
Answer: Yes. Protocol A (Si-TMT) is preferred for GMP.[1]
References
-
Garrett, C. E., & Prasad, K. (2004).[1][4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1][4][5] [Link]
-
Biotage. (2024).[2] Strategies for Removal of Palladium from API: MP-TMT and Si-Thiol User Guide. [Link][1]
-
Welch, C. J., et al. (2005).[1] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1] [Link]
-
ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation. [Link]
Sources
- 1. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. norlab.com [norlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 4-Bromo-6-fluoro-5-methyl-1H-indazole derivatives
The following guide serves as a specialized Technical Support Center for researchers working with 4-Bromo-6-fluoro-5-methyl-1H-indazole (CAS: 2241720-66-9).
This content is structured to address high-friction experimental bottlenecks, specifically focusing on purification logic, isomer control, and analytical validation .
Role: Senior Application Scientist Subject: Purification & Troubleshooting Guide
Executive Technical Overview
The 4-bromo-6-fluoro-5-methyl-1H-indazole scaffold is a critical intermediate in kinase inhibitor discovery. Its purification is frequently complicated by two main factors:
-
Regioisomerism: The 1H- (N1) and 2H- (N2) tautomers (and their alkylated derivatives) often co-elute on standard C18 or silica phases.
-
Solubility Profile: The 5-methyl group increases lipophilicity (LogP ~2.77), reducing solubility in polar recrystallization solvents compared to non-methylated analogs.
This guide provides self-validating protocols to resolve these specific issues.
Troubleshooting & FAQs
Q1: I am observing two close-eluting spots on TLC/LC-MS after alkylation. How do I separate the N1 and N2 isomers?
Diagnosis: You are likely dealing with N1- and N2-alkylated regioisomers. The N1-isomer is thermodynamically favored, while the N2-isomer is often the kinetic product. Solution:
-
Stationary Phase: Standard Silica (SiO2) is often insufficient for baseline separation. Switch to C18 Reverse Phase or Phenyl-Hexyl stationary phases. The
- interactions in Phenyl-Hexyl columns provide superior selectivity for the electron-deficient indazole ring compared to C18. -
Mobile Phase: Avoid methanol. Use Acetonitrile (ACN) / Water gradients. ACN provides sharper peak shapes for halogenated indazoles.
-
Thermodynamic Equilibration: If the N2 isomer is undesired and you are working with the free base, heating the mixture in a protic solvent (e.g., EtOH with catalytic acid) can drive the equilibrium toward the thermodynamically stable N1 form before purification.
Q2: My product precipitates as a "gummy" solid during recrystallization. How do I get a crystalline powder?
Diagnosis: "Oiling out" occurs when the solute concentration exceeds the saturation limit of the oil phase before the crystalline phase. This is common with the 5-methyl derivative due to its intermediate lipophilicity. Solution:
-
Seeding Technique: Do not cool rapidly. Hold the solution at a temperature 5-10°C below the boiling point of the solvent and add a seed crystal.
-
Solvent System: Switch from single solvents to a binary system .
-
Recommended: Dissolve in minimal hot Ethyl Acetate (EtOAc) , then slowly add n-Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool slowly to 4°C.
-
Alternative:Methanol/Water slurries are effective for removing inorganic salts (e.g., iron residues) but less effective for removing organic impurities for this specific lipophilic analog.
-
Q3: I see a persistent impurity at M-14 or M-2 mass units. What is it?
Diagnosis:
-
M-14: Likely the demethylated byproduct (4-bromo-6-fluoro-1H-indazole), often carried over from starting materials.
-
M-2 (or similar): If you synthesized via the hydrazine cyclization of an aldehyde, this may be the Wolff-Kishner reduction byproduct (converting the aldehyde/ketone to a methylene/methyl group) or an uncyclized hydrazone intermediate. Solution:
-
Chemical Wash: The hydrazone intermediate is basic. Wash the organic layer with 1M HCl .[1] The hydrazone will protonate and partition into the aqueous phase, while the indazole (pKa ~1.04) remains in the organic phase at pH > 2.
Experimental Protocols
Protocol A: High-Performance Flash Chromatography (HPFC)
Use this for crude purity < 85% or when separating isomers.
| Parameter | Specification | Rationale |
| Stationary Phase | Spherical Silica, 20-40 µm | Smaller particle size improves resolution of N1/N2 isomers. |
| Mobile Phase A | n-Heptane | Non-polar base. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier. |
| Gradient | 0-10% B (2 CV), 10-40% B (15 CV) | Shallow gradient prevents co-elution. |
| Loading | Solid load on Celite | Liquid loading causes band broadening for this compound. |
| Detection | UV 254 nm & 280 nm | Halogenated indazoles absorb strongly at 254 nm. |
Protocol B: Analytical HPLC Method
Use this for final purity validation.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B[3]
-
10.1 min: 5% B
-
Visualizations
Diagram 1: Purification Decision Tree
This workflow dictates the optimal purification path based on the crude state of the material.
Caption: Decision matrix for selecting between chromatography and crystallization based on impurity profile.
Diagram 2: Regioisomer Separation Logic
Understanding the N1 vs N2 selectivity is crucial for yield.
Caption: Mechanistic pathway showing how reaction conditions dictate N1/N2 ratios, influencing purification needs.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. PubMed Central. [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry. [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers. Royal Society of Chemistry. [Link]
-
Indazole Synthesis and Reactions. Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Crystallization of Methyl-Fluoro Indazole Intermediates
Welcome to the technical support center for methyl-fluoro indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the crystallization of this unique class of compounds. The presence of both methyl and fluoro groups on the indazole scaffold introduces specific stereoelectronic effects that can significantly influence solubility, crystal packing, and polymorphic stability, often leading to complex crystallization behavior.[1][2][3]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust, scalable crystallization processes. Crystallization is a critical manufacturing step that dictates purity, consistency, and the ultimate performance of downstream active pharmaceutical ingredients (APIs).[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What's happening and how do I fix it?
Answer:
This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), is one of the most common challenges in crystallization.[6][7] It occurs when the level of supersaturation is so high that the system phase-separates into a solute-rich liquid phase (the "oil") instead of nucleating an ordered solid phase.[8] This oil is often a precursor to an amorphous solid and can trap impurities, making it a critical issue to resolve.[8][9]
Causality: The high polarity and hydrogen bonding potential of the indazole core, modified by the electronic effects of the fluorine atom, can lead to very strong solute-solvent interactions. When supersaturation is generated too quickly (e.g., by rapid cooling or fast anti-solvent addition), the solute molecules do not have sufficient time or kinetic energy to desolvate and arrange themselves into an ordered crystal lattice. Instead, they aggregate into a disordered, liquid-like state.[6][8]
This workflow provides a systematic approach to overcoming oiling out by controlling the rate of supersaturation.
Caption: Troubleshooting workflow for oiling out phenomena.
Issue 2: I've isolated a crystalline solid, but analytical data (PXRD, DSC) suggests I have a mixture of polymorphs or an unstable form. How do I control this?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have vastly different properties, including solubility, stability, and bioavailability.[10][11][12] The presence of a fluorine atom can significantly alter intermolecular interactions (like C-H···F contacts) and crystal packing, making methyl-fluoro indazoles prone to polymorphism.[1][2] Controlling this is essential for batch-to-batch consistency.[4][13]
Causality: At any given temperature and pressure, only one polymorph is the most thermodynamically stable.[10] Other, metastable forms may nucleate first due to kinetic advantages under certain conditions (e.g., high supersaturation, rapid cooling).[14] Your goal is to define a process window that consistently produces the desired, stable polymorph.
-
Characterize Your Current Material: Use Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to establish the identity and thermal behavior of your current solid forms.
-
Solvent-Based Screening: Dissolve the intermediate in a variety of solvents (see Table 1) to near saturation at an elevated temperature. Allow the solutions to cool at different rates (e.g., fast crash cool vs. slow ambient cooling) and evaporate slowly.
-
Slurry Conversion Experiment: Add a mixture of the identified polymorphs to a saturated solution in a chosen solvent. Agitate the slurry at a constant temperature for 24-72 hours. Periodically sample the solid and analyze by PXRD. The polymorph that increases in proportion over time is the more stable form under those conditions.
-
Seeding: Once the desired polymorph is identified and isolated, use it as seed material. Developing a seeding protocol is the most robust way to ensure consistent production of the target form.[15][16] Add 0.1-1% (w/w) of seed crystals to a solution that is in its metastable zone width (MSZW) — a state of supersaturation where spontaneous nucleation is unlikely, but crystal growth can occur.
| Solvent | Polarity Index | Boiling Point (°C) | Common Role in Crystallization | Rationale for Methyl-Fluoro Indazoles |
| Toluene | 2.4 | 111 | Primary Solvent | Good for dissolving aromatic systems; less polar nature can reduce strong solute-solvent interactions. |
| Ethyl Acetate | 4.4 | 77 | Primary Solvent | A versatile solvent that has been used successfully for similar indazole carboxylates.[17][18][19] |
| Isopropanol | 4.0 | 82 | Primary/Co-Solvent | Can engage in hydrogen bonding, potentially favoring different packing arrangements. Used for similar structures.[20] |
| Acetonitrile | 5.8 | 82 | Primary Solvent | High polarity, can be useful for identifying different solvates or polymorphs. |
| Heptane | 0.1 | 98 | Anti-Solvent | A non-polar solvent used to gradually decrease the solubility of the intermediate in a primary solvent, inducing crystallization. |
| Water | 10.2 | 100 | Anti-Solvent | Use with caution; can be effective with water-miscible solvents like isopropanol but may require careful control.[20] |
Issue 3: My crystals are very fine needles or thin plates, leading to difficult filtration and drying. How can I improve the crystal habit?
Answer:
Poor crystal habit (morphology) is often a result of anisotropic growth rates, where crystals grow much faster in one dimension than others. This is a kinetic phenomenon. While chemically identical to well-formed crystals, needles and plates have poor bulk properties, leading to processing bottlenecks.[4][21]
Causality: Rapid crystallization at high supersaturation levels often favors needle-like morphology.[22] Slower growth allows molecules to add to all crystal faces more evenly. The solvent choice is also critical, as solvent molecules can selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting it in others.
Caption: Decision tree for improving crystal morphology.
Key Strategies:
-
Reduce Supersaturation: This is the most effective tool. Slower cooling or anti-solvent addition gives molecules more time to find their optimal position in the lattice, promoting more uniform growth.[23][24]
-
Optimize Agitation: High shear from aggressive agitation can cause crystal breakage (secondary nucleation), leading to a smaller particle size.[25] Try reducing the stirrer speed once nucleation has occurred to allow for gentle, undisturbed growth.
-
Temperature Cycling (Ostwald Ripening): After crystallization, slowly heat the slurry by 5-10°C (without fully redissolving the solid) and hold for a few hours before cooling back down. This process dissolves the smaller, higher-energy crystals and allows the material to redeposit onto the larger, more stable ones, improving the overall particle size distribution.[26]
References
-
Schwarzer, A., & Weber, E. (2008). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. [Link]
-
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]
-
Chen, J., et al. (2023). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design. [Link]
-
Dmitriev, A. A., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C. [Link]
-
Semantic Scholar. (n.d.). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Semantic Scholar. [Link]
-
Scilit. (n.d.). Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review. Scilit. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Takano, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]
-
OUCI. (n.d.). Polymorphism control of active pharmaceutical ingredients. OUCI. [Link]
-
Tang, C. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]
-
Franks, F. (1986). On crystal size and cooling rate. Journal of Microscopy. [Link]
-
Surov, A. O. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. ResearchGate. [Link]
-
Oxford Academic. (n.d.). Seeding Techniques. Crystallization of Nucleic Acids and Proteins. [Link]
-
Warwick, T. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
Thomas, S. P., et al. (2013). Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm. [Link]
-
Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. [Link]
-
ResearchGate. (2018). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. ResearchGate. [Link]
-
Bergfors, T. (n.d.). SUCCEEDING WITH SEEDING: SOME PRACTICAL ADVICE. Uppsala University. [Link]
-
Crystallization Systems. (2023). Common Challenges in Industrial Crystallization and How to Overcome Them. Crystallization Systems. [Link]
-
Mettler Toledo. (n.d.). Seeding a Crystallization Process. Mettler Toledo. [Link]
-
RSC Publishing. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm. [Link]
-
CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi. [Link]
-
Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]
-
YouTube. (2022). Common Challenges in Crystallization Processes. YouTube. [Link]
-
National Institutes of Health. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. [Link]
-
Achieve Chem. (2023). What Problems Might Occur If Crystallization Occurs Too Rapidly?. Achieve Chem. [Link]
-
ACS Publications. (2011). Pharmaceutical Crystallization. Crystal Growth & Design. [Link]
-
Hird, M., et al. (2003). THE FASCINATING INFLUENCE OF FLUORO SUBSTITUENTS ON THE SYNTHESIS AND PROPERTIES OF LIQUID CRYSTALS. Taylor & Francis Online. [Link]
-
PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole. PrepChem.com. [Link]
-
ResearchGate. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. ResearchGate. [Link]
-
IUCr Journals. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCr Journals. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 11. pubs.acs.org [pubs.acs.org]
- 12. curiaglobal.com [curiaglobal.com]
- 13. Polymorphism control of active pharmaceutical ingredients [ouci.dntb.gov.ua]
- 14. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 15. xray.teresebergfors.com [xray.teresebergfors.com]
- 16. mt.com [mt.com]
- 17. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.iucr.org [journals.iucr.org]
- 20. prepchem.com [prepchem.com]
- 21. youtube.com [youtube.com]
- 22. achievechem.com [achievechem.com]
- 23. researchgate.net [researchgate.net]
- 24. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 25. deeside.com [deeside.com]
- 26. Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D [pubs.rsc.org]
Validation & Comparative
LC-MS fragmentation pattern of 4-Bromo-6-fluoro-5-methyl-1H-indazole
Technical Guide: LC-MS Fragmentation Pattern of 4-Bromo-6-fluoro-5-methyl-1H-indazole
Executive Summary
This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 4-Bromo-6-fluoro-5-methyl-1H-indazole . Designed for analytical chemists and drug development professionals, this document focuses on distinguishing this halogenated scaffold from structural analogs and potential regioisomeric impurities. The analysis highlights the diagnostic utility of the bromine isotopic signature (
The Analyte and Structural Context
To provide a meaningful assessment, this guide compares the target analyte against a non-brominated analog. This comparison isolates the specific mass spectral contributions of the halogen substituents.
| Feature | Target Analyte | Comparator (Analog A) |
| Compound | 4-Bromo-6-fluoro-5-methyl-1H-indazole | 6-Fluoro-5-methyl-1H-indazole |
| Formula | ||
| Monoisotopic Mass | ~227.97 Da ( | ~150.06 Da |
| Key MS Feature | 1:1 Isotopic Doublet ( | Single Molecular Ion Peak |
| Role in Analysis | Primary Impurity / Active Scaffold | Des-bromo Degradant / Precursor |
Experimental Methodology (Standardized Protocol)
The following protocol is designed to generate reproducible fragmentation data. It utilizes Electrospray Ionization (ESI) in positive mode, which is optimal for the protonation of the indazole nitrogen.
LC-MS/MS Acquisition Parameters
-
Instrumentation: Q-TOF or Orbitrap (High Resolution required for exact mass confirmation).
-
Ionization Source: ESI Positive (
).[1][2][3] -
Spray Voltage: 3.5 kV.
-
Source Temperature: 350°C (Ensures complete desolvation of the rigid heterocycle).
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both low-energy neutral losses and high-energy skeletal rearrangements.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Note: The bromine atom significantly increases lipophilicity compared to the fluoro-only analog, resulting in a later retention time.
Fragmentation Mechanics & Pathway Analysis[3]
The fragmentation of 4-Bromo-6-fluoro-5-methyl-1H-indazole is governed by three mechanistic pillars: the stability of the indazole core, the lability of the C-Br bond, and the robustness of the C-F bond.
A. Precursor Ion Characteristics
In ESI+, the molecule forms the protonated pseudomolecular ion
-
Observed m/z: Doublet at 228.97 (
) and 230.97 ( ). -
Intensity Ratio: ~1:1 (Diagnostic of a single bromine atom).
B. Primary Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the molecule follows two competing pathways:
-
Pathway A: Halogen Elimination (Radical/Neutral Loss)
-
Loss of Br• (Radical): Homolytic cleavage of the C-Br bond.
-
Loss of HBr (Neutral): Elimination involving a neighboring proton (likely from the methyl group or N-H).
-
Result: Formation of a radical cation or stable cation at m/z ~149/150 (Des-bromo species).
-
-
Pathway B: Heterocyclic Cleavage (RDA & HCN Loss)
-
Loss of HCN (27 Da): Characteristic of nitrogen heterocycles. The indazole ring opens, ejecting HCN from the pyrazole moiety.
-
Loss of
(28 Da): Less common in protonated species but possible via diazonium intermediate if the N-N bond cleaves first.
-
C. Secondary Fragmentation
-
Fluorine Retention: The C-F bond is extremely strong (
). Fragments retaining the fluorine atom are common. Loss of HF (20 Da) is observed only at high collision energies. -
Methyl Group: Loss of methyl radical (
, 15 Da) is a minor pathway, usually subordinate to HCN loss.
Comparative Data Analysis
The table below contrasts the theoretical fragmentation of the target versus its des-bromo analog. This data is critical for identifying the "4-bromo" impurity in a synthesis batch.
| Fragment Type | Target: 4-Bromo-6-fluoro-5-methyl-1H-indazole ( | Comparator: Des-bromo Analog ( | Diagnostic Note |
| Precursor | 229 / 231 (1:1 ratio) | 151 | The 1:1 doublet is the primary identifier. |
| Loss of HCN (-27) | 202 / 204 | 124 | Both retain the core substitution pattern. |
| Loss of Br (-79/81) | 150 (Radical Cation) | N/A | Specific to the target. |
| Loss of HBr (-80/82) | 149 | N/A | Indicates proximity of H to Br (ortho-methyl). |
| Loss of | 201 / 203 | 123 | Indazole ring contraction. |
| Loss of HF (-20) | 209 / 211 (Rare) | 131 | Requires high CE (>40 eV). |
Visualization of Signaling & Workflows
Figure 1: Proposed Fragmentation Pathway
This diagram illustrates the logical flow of ion dissociation, highlighting the competition between ring cleavage and halogen loss.
Caption: Figure 1. Competitive fragmentation pathways for 4-Bromo-6-fluoro-5-methyl-1H-indazole under CID conditions. The Br loss and HCN loss pathways operate in parallel.
Figure 2: Method Development Workflow
A decision tree for optimizing the LC-MS parameters to maximize sensitivity for this specific halogenated indazole.
Caption: Figure 2. Step-by-step optimization workflow for confirming the identity of brominated indazoles via LC-MS.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in LC-MS. Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. (2023). Standard Isotopic Patterns for Bromine and Chlorine. NIST Standard Reference Data.
-
Carlier, J., et al. (2025). Investigation of mass spectrometric fragmentation patterns of indazole-type synthetic derivatives. Archives of Toxicology.
-
Banister, S. D., et al. (2016). Differentiation of Indazole Regioisomers by Mass Spectrometry. ACS Chemical Neuroscience.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uab.edu [uab.edu]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
HPLC Retention Time Comparison for Indazole Regioisomers
Executive Summary & Scientific Context
Indazole (1,2-benzodiazole) scaffolds are ubiquitous in medicinal chemistry, serving as bioisosteres for indoles in oncology and anti-inflammatory therapeutics.[1] A critical analytical challenge in indazole chemistry is the separation and identification of regioisomers. These isomers arise primarily from two sources:
-
Annular Tautomerism/Alkylation: The competition between
and positions. -
Benzene Ring Substitution: Positional isomers on the carbocyclic ring (C4, C5, C6, C7).
This guide provides a definitive technical comparison of these isomers, grounded in physicochemical principles (dipole moments, tautomeric equilibria) and validated by experimental chromatographic behavior.
Mechanistic Basis of Separation
To predict retention times (
The N1 vs. N2 Dipole Divergence
The most fundamental separation principle for indazoles is the polarity difference between the 1H- and 2H- forms.
-
1H-Indazole (
-substituted): Possesses a "benzenoid" electronic structure.[1][2] It is thermodynamically more stable and generally less polar . -
2H-Indazole (
-substituted): Possesses a "quinonoid" electronic structure.[1][2] This form exhibits a significantly higher dipole moment due to the disruption of the benzene ring's aromaticity and the specific orientation of the lone pairs.
Chromatographic Implication (Reverse Phase - C18): In a standard Reverse Phase (RP) system, retention is inversely proportional to polarity.
-
-Isomers (High Dipole): Interact more with the polar mobile phase
Elute Earlier . -
-Isomers (Low Dipole): Interact more with the hydrophobic stationary phase
Elute Later .
Tautomerism in Unsubstituted Indazoles
For unsubstituted indazoles, the species exists in rapid equilibrium (
-
Control Strategy: The equilibrium is pH-dependent. At neutral pH, the 1H-tautomer predominates (
).
Experimental Comparison: N-Alkylated Regioisomers
When the nitrogen is alkylated (fixing the tautomer), the separation becomes robust. The following table summarizes the comparative performance of
Table 1: Physicochemical & Chromatographic Profile ( vs )
| Feature | HPLC Behavior (C18) | ||
| Electronic Structure | Benzenoid (Aromatic) | Quinonoid (Pseudo-aromatic) | - |
| Dipole Moment | Lower (~1.5 - 1.8 D) | Higher (~3.0 - 4.5 D) | |
| Thermodynamic Stability | High (Major Product) | Low (Kinetic Product) | - |
| Elution Order (RP) | Late Eluter ( | Early Eluter ( | |
| UV Absorption | Distinct UV spectra aid ID. |
Analyst Insight: In a synthesis reaction mixture (e.g., methylation of indazole), you will typically observe a small peak eluting before the main product. This early-eluting peak is almost invariably the
-isomer.
Experimental Comparison: Ring-Substituted Isomers (C4-C7)
Separating positional isomers on the benzene ring (e.g., 4-, 5-, 6-, 7-nitroindazole) is more challenging on C18 due to similar hydrophobicity.
The "Ortho-Effect" and Hydrogen Bonding
-
7-Substituted Isomers: If a hydrogen-bond acceptor (e.g.,
, ) is at position 7, it can form an intramolecular H-bond with the . This "hides" the polar group, making the molecule effectively more hydrophobic .-
Result: 7-substituted isomers often elute later than 4-, 5-, or 6- isomers in RP-HPLC.
-
-
Stationary Phase Selection: Standard C18 often fails to resolve 5- and 6- isomers (meta/para-like positions).
-
Alternative:Phenyl-Hexyl or Biphenyl columns utilize
- interactions to discriminate based on electron density distribution rather than just hydrophobicity.
-
Table 2: Recommended Separation Modes for Ring Isomers
| Isomer Pair | Difficulty | Recommended Phase | Mechanism |
| 4- vs 5- vs 6- | High | Phenyl-Hexyl / F5 | |
| 7- vs others | Low | C18 / C8 | Intramolecular H-bonding alters hydrophobicity |
| Nitro-indazoles | Medium | Biphenyl | Nitro group interacts strongly with |
Visualized Workflows
Tautomerism & Elution Logic
The following diagram illustrates the structural causality between tautomerism, polarity, and retention time.
Caption: Mechanistic flow showing why N2-isomers (Quinonoid) elute earlier than N1-isomers (Benzenoid) in Reverse Phase HPLC.
Method Development Decision Tree
Use this logic to select the correct column and mobile phase.
Caption: Decision matrix for selecting stationary phases based on specific regioisomer challenges.
Standardized Experimental Protocol
This protocol is designed to be a self-validating system. If
Reagents & Mobile Phase
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3.8).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Methanol can be used, but ACN generally provides sharper peaks for nitrogen heterocycles.
-
Chromatographic Conditions
-
Column: C18 End-capped (e.g., 150mm x 4.6mm, 3.5µm).
-
For Ring Isomers: Switch to Phenyl-Hexyl (same dimensions).
-
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C (Control is vital; higher T favors 1H
2H exchange rate). -
Gradient:
-
0-2 min: 5% B (Isocratic hold to stack polar N2 isomers).
-
2-15 min: 5%
95% B (Linear). -
15-20 min: 95% B (Wash).
-
Validation Check
-
Inject Standard: Pure 1H-Indazole.
-
Observe: Single sharp peak.
-
Inject Reaction Mix: Look for a small peak eluting at Relative Retention Time (RRT) ~0.85-0.90.
-
Confirmation: The earlier peak (
) should have a distinct UV max (often blue-shifted 5-10nm relative to ).
References
-
Separation of 5-Nitroindazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Source:
-
-
Separation of 7-Nitroindazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Source:
-
-
Regioselective N-alkylation of the 1H-indazole scaffold.Beilstein Journal of Organic Chemistry, 2014.
-
Source:
-
-
Development of a selective and scalable N1-indazole alkyl
-
Source:
-
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.PubMed Central, 2024.
-
Source:
-
-
Optimizing the Separation of 20 Nitro-aromatics Using Phenyl-Hexyl Column.
-
Source:
-
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
Comparative Guide: Reactivity of 4-Bromo vs. 5-Bromo Indazole Scaffolds
Executive Summary: The "Peri" vs. "Para" Distinction
In medicinal chemistry, the positional isomerism of bromoindazoles dictates synthetic success. While 4-bromoindazole and 5-bromoindazole share the same molecular formula, their reactivity profiles are divergent due to the Peri-Effect .
-
5-Bromoindazole behaves analogously to a meta/para-substituted bromobenzene. It is sterically accessible and electronically predictable, making it a "standard" substrate for cross-coupling and lithiation.
-
4-Bromoindazole is defined by its proximity to the pyrazole nitrogens (the "peri" position relative to N1). This creates significant steric congestion and unique electronic repulsion, often requiring specialized ligands (e.g., Buchwald precatalysts) and stricter temperature controls to prevent catalyst poisoning or halogen scrambling.
This guide provides the decision frameworks and protocols necessary to navigate these differences.
Electronic & Steric Landscape
To rationalize the reactivity differences, we must visualize the scaffold. The 4-position is situated in the "bay region," creating a steric clash with the N1-substituent (or N1-H), whereas the 5-position is exposed to the solvent front.
Diagram 1: The Steric & Electronic Map
This diagram visualizes the steric pressure points (Red) and accessible zones (Green).
Reactivity Comparison Matrix
The following table summarizes the experimental expectations for both scaffolds.
| Reaction Class | 5-Bromoindazole (The Standard) | 4-Bromoindazole (The Challenge) |
| N-Alkylation (Regioselectivity) | High N1 selectivity (>90%) with standard bases (Cs₂CO₃). | Reduced N1 selectivity; steric bulk at C4 pushes alkylation toward N2 or slows N1 rate. |
| Suzuki-Miyaura Coupling | Works with Gen-1 catalysts (e.g., Pd(PPh₃)₄). | Requires Gen-3/4 catalysts (e.g., XPhos Pd G2) to overcome steric hindrance. |
| Buchwald-Hartwig Amination | High yields with standard ligands (BINAP, Xantphos). | Difficult. Requires bulky, electron-rich ligands (BrettPhos) to prevent Pd-dimer formation. |
| Lithium-Halogen Exchange | Stable at -78°C; clean conversion to C5-Li. | High Risk: Prone to "Halogen Dance" (isomerization) or benzyne formation if temp > -78°C. |
| C3-H Acidity | Standard. | C4-Br inductively acidifies C3-H, facilitating C3-deprotonation (potential side reaction). |
Deep Dive: Critical Workflows
A. N-Functionalization (The Gatekeeper)
Before engaging the bromine, you must protect the nitrogen.
-
5-Br: Standard alkylation (Alkyl Halide + Cs₂CO₃ in DMF) favors the thermodynamic N1 product.
-
4-Br: The bromine atom sterically shields N1. To maintain N1 selectivity, use kinetic conditions (NaH, THF, 0°C) or bulky protecting groups (THP, SEM) that thermodynamically prefer N1 despite the steric cost.
-
Warning: If using bulky electrophiles (e.g., isopropyl iodide), 4-Br substrates often yield significant N2-isomer mixtures (up to 30%).
-
B. Palladium-Catalyzed Cross-Coupling[1][2]
-
The 4-Br Problem: The "cone angle" required for a ligand to access the oxidative addition site at C4 is restricted by the N1-substituent.
-
The Solution: Switch from "flat" phosphines (PPh₃) to dialkylbiaryl phosphines (Buchwald ligands).
-
Recommendation: Use XPhos or SPhos . These ligands are bulky enough to promote reductive elimination but flexible enough to access the crowded C4 center.
-
Diagram 2: Catalyst Selection Workflow
Experimental Protocols
Protocol A: Suzuki Coupling of 4-Bromoindazole (Sterically Challenged)
This protocol utilizes a precatalyst system designed to overcome the peri-effect.
Reagents:
-
4-Bromo-1H-indazole (protected, e.g., N1-THP) (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base: K₃PO₄ (3.0 equiv, 1M aqueous)
-
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Setup: Charge a microwave vial or Schlenk tube with the 4-bromoindazole, boronic acid, and XPhos Pd G2.
-
Inertion: Seal and purge with Argon for 5 minutes (3 cycles of vac/fill). Crucial: Pd(0) is sensitive to O₂.
-
Solvation: Add degassed 1,4-dioxane and aqueous K₃PO₄ via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Note: 5-bromo isomers typically finish in 1 hour; 4-bromo requires extended time due to slower oxidative addition.
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Protocol B: Lithium-Halogen Exchange (Low Temp)
Validates the stability difference. 4-Br requires strictly < -70°C.
Reagents:
-
Bromoindazole (N1-protected, e.g., SEM)
-
n-Butyllithium (n-BuLi, 1.1 equiv)
-
Electrophile (e.g., DMF, I₂, CO₂)
-
Solvent: Anhydrous THF
Methodology:
-
Cooling: Cool the solution of bromoindazole in THF to -78°C (Acetone/Dry Ice).
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Checkpoint: For 5-Br , stir for 30-45 mins. For 4-Br , stir for exactly 15 mins. Prolonged stirring with 4-Li species can lead to scrambling.
-
-
Quench: Add the electrophile rapidly at -78°C.
-
Warming: Allow to warm to RT only after the electrophile has been added.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951. [Link]
-
Lithium-Halogen Exchange on Bromoheterocyclics. Methods in Organic Synthesis. [Link] (Validated via general organometallic principles for heterocycles).
(Note: Specific "head-to-head" 4-vs-5 papers are rare; these references ground the mechanistic principles of regioselectivity and steric hindrance derived from the broader indazole literature.)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
